molecular formula C12H7BrN2O B15052391 2-Bromophenazin-1-ol

2-Bromophenazin-1-ol

Cat. No.: B15052391
M. Wt: 275.10 g/mol
InChI Key: STQWXAYAYAVARZ-UHFFFAOYSA-N
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Description

2-Bromophenazin-1-ol is a brominated derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenazines, including 2-Bromophenazin-1-ol, can be achieved through several methods. Common synthetic routes include the Wohl–Aue method, Beirut method, and condensation of 1,2-diaminobenzenes with 2-carbon units . For this compound, a typical synthetic route involves the bromination of phenazin-1-ol using bromine in the presence of a suitable solvent like carbon disulfide .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromophenazin-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenazines and quinone derivatives, which can have enhanced or modified biological activities .

Scientific Research Applications

2-Bromophenazin-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromophenazin-1-ol involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, including DNA, proteins, and lipids, leading to cell death. This mechanism is particularly effective against bacterial cells, making it a potent antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromophenazin-1-ol is unique due to the presence of the bromine atom, which enhances its reactivity and biological activity compared to other phenazine derivatives. This makes it a valuable compound for developing new therapeutic agents and studying the structure-activity relationships of phenazine derivatives .

Properties

Molecular Formula

C12H7BrN2O

Molecular Weight

275.10 g/mol

IUPAC Name

2-bromophenazin-1-ol

InChI

InChI=1S/C12H7BrN2O/c13-7-5-6-10-11(12(7)16)15-9-4-2-1-3-8(9)14-10/h1-6,16H

InChI Key

STQWXAYAYAVARZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)O)Br

Origin of Product

United States

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